molecular formula C21H15ClF3N5O B14951224 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14951224
M. Wt: 445.8 g/mol
InChI Key: FUJWULVYCABEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions form the pyrazolo[1,5-a]pyrimidine ring structure.

    Functional Group Modifications: These steps introduce the trifluoromethyl, chlorophenyl, and cyanophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chlorophenyl and cyanophenyl groups may also contribute to the compound’s overall biological effects by interacting with different molecular sites.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(4-chlorophenyl)-N-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The unique combination of functional groups in 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts distinct chemical and biological properties that differentiate it from similar compounds. The presence of the trifluoromethyl group, for instance, can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C21H15ClF3N5O

Molecular Weight

445.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H15ClF3N5O/c22-14-5-3-13(4-6-14)16-9-18(21(23,24)25)30-19(28-16)10-17(29-30)20(31)27-15-7-1-12(11-26)2-8-15/h1-8,10,16,18,28H,9H2,(H,27,31)

InChI Key

FUJWULVYCABEQW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.